2-(Acetylamino)tetralin

Catalog No.
S8796677
CAS No.
102871-72-7
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Acetylamino)tetralin

CAS Number

102871-72-7

Product Name

2-(Acetylamino)tetralin

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,12H,6-8H2,1H3,(H,13,14)

InChI Key

PNWBJKFDGPMHPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC=CC=C2C1

2-(Acetylamino)tetralin is a synthetic compound derived from tetralin, which is a bicyclic organic compound consisting of a naphthalene structure with one hydrogen atom replaced by a methyl group. The acetylamino group introduces an amide functionality, enhancing the compound's potential for biological activity. This modification allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Involving 2-(Acetylamino)tetralin typically include:

  • Acylation Reactions: The acetyl group can participate in acylation reactions, allowing further derivatization of the compound.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the acetyl group can be hydrolyzed to regenerate the amine, which can further react in various pathways.

The synthesis of 2-(Acetylamino)tetralin can be achieved through several methods:

  • Direct Acetylation: Tetralin can be reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetylamino group.
  • Amidation: The reaction of tetralin derivatives with acetamides under suitable conditions can yield 2-(Acetylamino)tetralin.
  • Multi-step Synthesis: A more complex approach may involve the synthesis of intermediates that are subsequently converted into 2-(Acetylamino)tetralin through a series of reactions involving functional group transformations .

2-(Acetylamino)tetralin has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Chemical Research: It can be utilized as a building block in organic synthesis and medicinal chemistry for creating new derivatives and analogs.

Studies on the interactions of 2-(Acetylamino)tetralin with biological targets are crucial for understanding its mechanism of action. Research indicates:

  • Binding Affinity: Compounds structurally similar to 2-(Acetylamino)tetralin have shown binding affinities for various enzymes and receptors involved in cancer progression and neurodegeneration.
  • Molecular Docking Studies: Computational studies suggest that this compound may interact with proteins involved in cell cycle regulation and apoptosis pathways, providing insights into its therapeutic potential .

Several compounds share structural similarities with 2-(Acetylamino)tetralin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
4-AcetylaminotetralinTetralin DerivativeAnticancer activityEnhanced potency due to additional substitutions
N-Acetyl-1-methyl-3,4-dihydronaphthalen-1-amineNaphthalene DerivativeNeuroprotective effectsExhibits lower toxicity in neuronal cells
1-Acetyl-3-hydroxy-3-methylindoleIndole DerivativeAntidepressant activityUnique indole structure enhances CNS penetration

These compounds highlight the diversity within the chemical class and illustrate how modifications can lead to varied biological activities.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-21

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